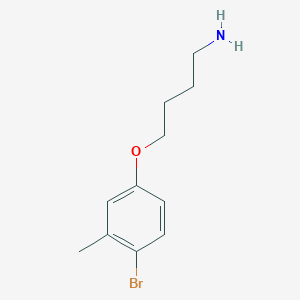

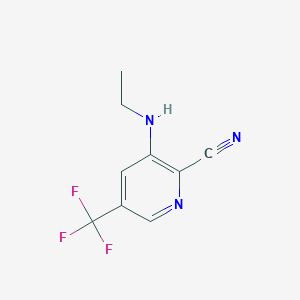

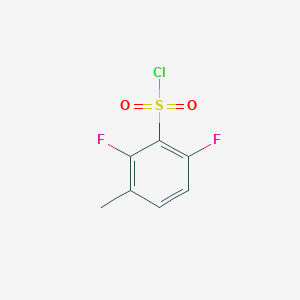

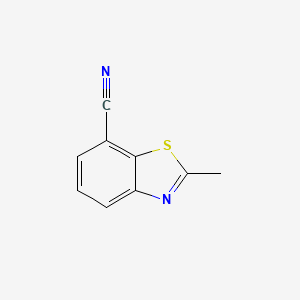

![molecular formula C12H20N4O6 B1407352 tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate CAS No. 1965304-61-3](/img/structure/B1407352.png)

tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, tert-butyl N- [2- (4-amino-1H-pyrazol-1-yl)ethyl]carbamate has a molecular weight of 226.28 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

This compound is utilized in the early stages of drug discovery as a building block for the synthesis of more complex molecules. Its pyrazole moiety is a common feature in many pharmaceuticals due to its mimicry of the adenine base in ATP, making it a valuable component in the design of kinase inhibitors .

Material Science

In material science, this compound can be used to modify surface properties of materials. The tert-butyl group offers steric protection, which is useful in creating polymers with specific characteristics, such as increased thermal stability or altered solubility .

Agricultural Chemistry

The amino functionality of this compound makes it a candidate for the synthesis of agrochemicals. It can be used to develop new pesticides or herbicides, where the pyrazole ring might interact with specific enzymes or receptors in pests or weeds .

Bioconjugation Techniques

Bioconjugation involves attaching a molecule to a biomolecule for labeling or modifying its function. The carbamate group in this compound can be used to link it to proteins or nucleic acids without disrupting their native structure, aiding in the study of biological processes .

Catalysis

In catalysis, this compound could be used to synthesize ligands for transition metal catalysts. The amine group can coordinate to metals, potentially leading to catalysts that are more selective or active .

Analytical Chemistry

As a standard or reagent, this compound can be employed in analytical chemistry to calibrate instruments or as a reference compound in mass spectrometry to identify unknown substances by comparing fragmentation patterns .

Neuroscience Research

The pyrazole core is structurally similar to neurotransmitters and can be used to synthesize analogs that interact with brain receptors. This is useful in developing new treatments for neurological disorders or in mapping brain activity .

Environmental Science

Finally, in environmental science, this compound’s derivatives could be used to remove contaminants from water or soil. The functional groups can be tailored to bind heavy metals or organic pollutants, aiding in decontamination efforts .

Wirkmechanismus

The mechanism of action of similar compounds has been studied . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2.C2H2O4/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14;3-1(4)2(5)6/h6-7H,4-5,11H2,1-3H3,(H,12,15);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOTXRDCJXLTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

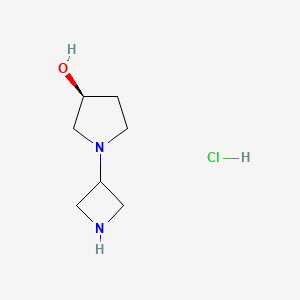

![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)